2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide
Overview
Description
2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide, also known as DT-13, is a small molecule drug that has been developed for its potential therapeutic benefits. It has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for further research. In
Mechanism of Action
2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide works by inhibiting the activity of several key enzymes and signaling pathways. It has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell growth and survival. It also inhibits the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune response. Furthermore, 2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to inhibit the activity of the proteasome, a cellular complex involved in protein degradation.
Biochemical and Physiological Effects:
2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also reduces the production of inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), which are involved in inflammation. Additionally, 2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to reduce the expression of several genes involved in cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide has several advantages for lab experiments. It is a small molecule drug, making it easy to synthesize and modify. It has also been extensively studied, with many published studies on its properties and effects. However, there are also limitations to using 2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, the mechanism of action of 2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide. One area of research is to further investigate its anticancer properties, including its effects on different types of cancer cells and its potential use in combination with other anticancer drugs. Another area of research is to investigate its potential use as an anti-inflammatory and antiviral agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide and its potential side effects in humans.
Scientific Research Applications
2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide has been extensively studied for its potential therapeutic benefits. It has been shown to have anticancer properties, inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory properties, reducing inflammation in animal models of arthritis and asthma. Additionally, 2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to have antiviral properties, inhibiting the replication of the influenza virus.
properties
IUPAC Name |
1-[[4-(diethylamino)benzoyl]amino]-3-[2-(trifluoromethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-3-26(4-2)14-11-9-13(10-12-14)17(27)24-25-18(28)23-16-8-6-5-7-15(16)19(20,21)22/h5-12H,3-4H2,1-2H3,(H,24,27)(H2,23,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUZITLIKOQKNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NNC(=O)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(diethylamino)phenyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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